N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1005976-89-5
VCID: VC11979644
InChI: InChI=1S/C26H25N7O2/c1-16-6-5-7-20(11-16)35-14-24(34)30-23-12-19(4)31-33(23)26-21-13-29-32(25(21)27-15-28-26)22-9-8-17(2)10-18(22)3/h5-13,15H,14H2,1-4H3,(H,30,34)
SMILES: CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C
Molecular Formula: C26H25N7O2
Molecular Weight: 467.5 g/mol

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide

CAS No.: 1005976-89-5

Cat. No.: VC11979644

Molecular Formula: C26H25N7O2

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide - 1005976-89-5

Specification

CAS No. 1005976-89-5
Molecular Formula C26H25N7O2
Molecular Weight 467.5 g/mol
IUPAC Name N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenoxy)acetamide
Standard InChI InChI=1S/C26H25N7O2/c1-16-6-5-7-20(11-16)35-14-24(34)30-23-12-19(4)31-33(23)26-21-13-29-32(25(21)27-15-28-26)22-9-8-17(2)10-18(22)3/h5-13,15H,14H2,1-4H3,(H,30,34)
Standard InChI Key ZBHZMIFPQCGJRQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A pyrazolo[3,4-d]pyrimidine core, a bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7.

  • A 2,4-dimethylphenyl group attached to the pyrazolo[3,4-d]pyrimidine core at position 1.

  • A 3-methylphenoxyacetamide side chain linked to the pyrazole ring at position 5.

The molecular formula is inferred as C26H25N7O2 based on structural analogs, with a molecular weight of approximately 467.5 g/mol. Key physicochemical properties, extrapolated from similar compounds, include a logP of ~4.7–5.2 , indicating moderate lipophilicity conducive to membrane permeability.

Table 1: Comparative Molecular Data for Structural Analogs

PropertyTarget Compound (Inferred)VulcanChem AnalogChemDiv Compound
Molecular FormulaC26H25N7O2C26H25N7O2C24H20ClN7O2
Molecular Weight (g/mol)467.5467.5473.92
logP~4.84.74.75
Hydrogen Bond Acceptors777

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions:

  • Core Formation: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with aldehydes or ketones under acidic conditions generates the pyrazolo[3,4-d]pyrimidine scaffold.

  • Substitution Reactions:

    • The 2,4-dimethylphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling .

    • The acetamide side chain is appended through amide bond formation between a primary amine and carboxylic acid derivative.

Example Reaction Scheme:

  • Step 1: Formation of pyrazolo[3,4-d]pyrimidine core using ethanol as solvent at 80°C.

  • Step 2: Pd-catalyzed coupling with 2,4-dimethylphenylboronic acid .

  • Step 3: Acetylation with 3-methylphenoxyacetyl chloride in dichloromethane.

Analytical Characterization

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and purity. For example, methyl groups on aromatic rings appear as singlets at δ 2.3–2.5 ppm.

  • HPLC: Purity >98% is achieved using C18 columns with acetonitrile/water gradients .

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 468.2 [M+H]+.

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

The compound’s solubility in aqueous media is low (logSw ≈ -4.8 to -5.0) , necessitating formulation enhancements for bioavailability. Its polar surface area (~79 Ų ) aligns with Lipinski’s rule of five, suggesting moderate oral absorption.

Metabolic Stability

In vitro studies on analogs indicate susceptibility to cytochrome P450-mediated oxidation, particularly at the methylphenoxy moiety . Strategies such as fluorination or steric hindrance are employed to improve metabolic stability .

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are renowned as kinase inhibitors. For instance:

  • Analog K402-0151 (ChemDiv) inhibits Abl1 kinase with IC50 = 12 nM .

  • VulcanChem VC11954663 (structural analog) shows antiproliferative activity against MCF-7 breast cancer cells (IC50 = 1.2 µM).

The target compound’s 3-methylphenoxy group may enhance hydrophobic interactions with kinase ATP-binding pockets, analogous to PF-05085727 (Sigma-Aldrich), a pyrazolo[3,4-d]pyrimidine-based TRK inhibitor .

Therapeutic Applications and Research Directions

Oncology

Preclinical data suggest utility in:

  • Chronic Myeloid Leukemia (CML): Targeting Bcr-Abl fusion proteins .

  • Solid Tumors: EGFR or VEGFR inhibition to block angiogenesis .

Inflammation and Autoimmunity

Analog PF-04217329 (Sigma-Aldrich) demonstrates prostaglandin E2 receptor antagonism, highlighting potential for treating rheumatoid arthritis .

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